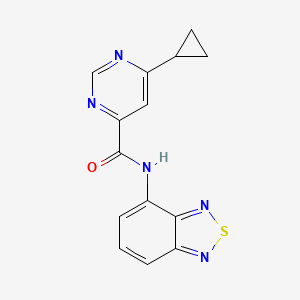

![molecular formula C9H13NO B2932976 4-[(Ethylamino)methyl]phenol CAS No. 45966-19-6](/img/structure/B2932976.png)

4-[(Ethylamino)methyl]phenol

Vue d'ensemble

Description

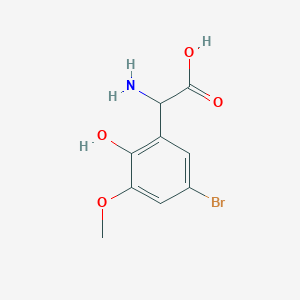

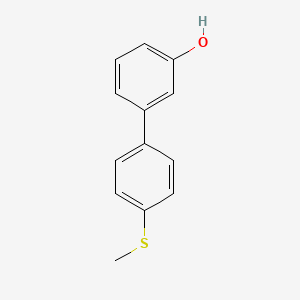

“4-[(Ethylamino)methyl]phenol” is an organic compound with the CAS Number: 45966-19-6 . It has a molecular weight of 151.21 and its IUPAC name is this compound . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 . This indicates that the compound has a carbon backbone with an ethylamino group and a phenol group attached.Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

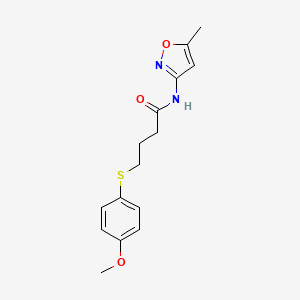

Coordination Properties in Ligands

The synthesis of new ligands related to 4-[(Ethylamino)methyl]phenol, and their coordination properties with metals like Cu(II), Zn(II), and Cd(II), have been extensively studied. These ligands exhibit unique acid-base behavior and form stable mono- and dinuclear complexes with these metals. The ligands' coordination arrangements differ in mononuclear and dinuclear complexes, highlighting their potential in metal ion coordination (Ambrosi et al., 2003).

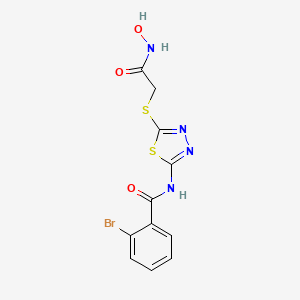

Cyclization-Activated Prodrugs

Research on the basic carbamates of 4-hydroxyanisole, closely related to this compound, has revealed their potential as progenitors of melanocytotoxic phenols. These carbamates demonstrate stability at low pH and release 4-hydroxyanisole at specific rates dependent on their structure. This process is governed by predictable intramolecular cyclization-elimination reactions (Saari et al., 1990).

Crystal Structures and Schiff Base Ligands

The crystal structure of certain compounds containing elements similar to this compound has been analyzed. These studies provide insights into how the molecular structure of such compounds can be utilized in various applications, including their interactions with DNA and potential as anticancer agents (Meier et al., 2023).

Anticancer Activities

Schiff bases containing elements of this compound have been synthesized and characterized for their anticancer activities. These compounds show potential in binding to DNA through electrostatic interactions and exhibit cytotoxicity against various cancer cell lines, presenting a promising avenue for cancer treatment research (Uddin et al., 2020).

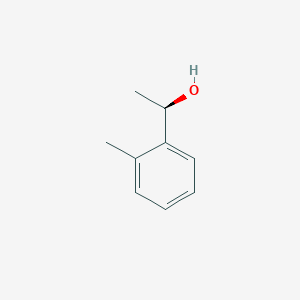

Proton Transfer Equilibrium

Studies on Schiff bases with structural similarities to this compound have focused on the proton transfer equilibrium in their molecular structures. These investigations provide valuable insights into the influence of different substituents on the position of hydrogen in the hydrogen bridge, crucial for understanding the chemical behavior of such compounds (Filarowski et al., 2002).

Supramolecular Structures

Research on compounds related to this compound has delved into the formation of supramolecular structures through interactions like C-H⋯π and halogen-halogen interactions. Such studies are pivotal in understanding the structural assembly and potential applications of these compounds in molecular engineering and design (Kaştaş et al., 2012).

Stability Constants of Metal Complexes

Investigations into the stability constants of transition metal complexes with ligands containing this compound elements have been conducted. These studies are important for understanding the interactions and stability of these complexes, which have potential applications in various fields like catalysis and material science (Kim & Lee, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to target cyclooxygenase (cox) enzymes .

Mode of Action

It’s worth noting that related compounds have been shown to suppress the activity of cox enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The inhibition of cox enzymes can affect various biochemical pathways, including the synthesis of prostaglandins and other eicosanoids .

Result of Action

The inhibition of cox enzymes can lead to a decrease in the production of prostaglandins and other eicosanoids, which can have various effects on inflammation and pain signaling .

Propriétés

IUPAC Name |

4-(ethylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPDGPSSMVINMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

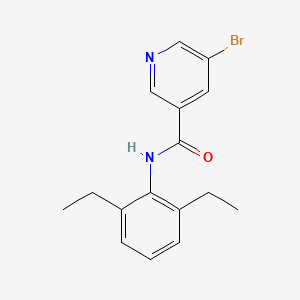

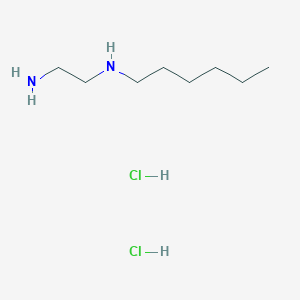

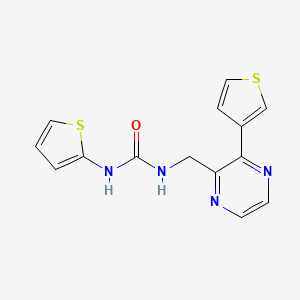

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)

![2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2932914.png)